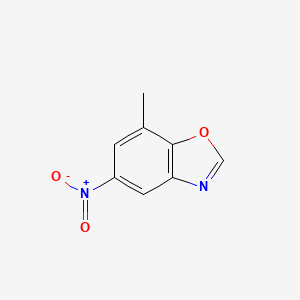

7-Methyl-5-nitro-benzooxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

7-methyl-5-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C8H6N2O3/c1-5-2-6(10(11)12)3-7-8(5)13-4-9-7/h2-4H,1H3 |

InChI Key |

JMXKPJUBHMMFSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Technical Guide: 7-Methyl-5-nitro-benzooxazole (CAS 1823775-25-2)

[1]

Executive Summary & Chemical Identity

7-Methyl-5-nitro-benzooxazole is a substituted benzoxazole derivative characterized by an electron-withdrawing nitro group at the C5 position and a steric methyl handle at the C7 position. This specific substitution pattern makes it a valuable intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, anthelmintics, and antimicrobial agents where the benzoxazole core mimics the purine bases of DNA or serves as a bioisostere for indole/benzimidazole moieties.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 7-Methyl-5-nitro-1,3-benzoxazole |

| CAS Number | 1823775-25-2 |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.15 g/mol |

| SMILES | Cc1cc(cc2nc[o]c12)=O |

| InChI Key | Predicted based on structure |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Structural Properties & Reactivity Profile

The reactivity of 7-methyl-5-nitro-benzooxazole is governed by the electronic push-pull system established by the fused rings and substituents.

Electronic Environment

-

Oxazole Ring (C2): The C2 position is highly electrophilic and acidic (pKa ~28 in DMSO). The electron-withdrawing nitro group at C5 further acidifies the C2-proton, facilitating lithiation or direct C-H activation chemistries.

-

Nitro Group (C5): Strongly deactivates the benzene ring towards electrophilic aromatic substitution (SEAr) but activates the system for nucleophilic aromatic substitution (SNAr), particularly if a leaving group were present at C2.

-

Methyl Group (C7): Provides steric bulk near the oxygen atom. This steric hindrance can modulate binding affinity in protein pockets (e.g., kinase hinge regions) and influences the regioselectivity of reactions occurring at the benzoxazole oxygen or C2.

Reactivity Logic Diagram

The following diagram illustrates the core reactivity nodes of the molecule.

Caption: Functionalization pathways for 7-Methyl-5-nitro-benzooxazole utilizing its three primary reactive sites.

Synthesis Protocols

While specific literature on CAS 1823775-25-2 is proprietary or sparse, the synthesis is reliably derived from the cyclization of substituted aminophenols . The presence of the nitro group requires careful selection of cyclization conditions to avoid reduction.

Retrosynthetic Analysis

The most robust route traces back to 2-amino-4-nitro-6-methylphenol .

-

Target: 7-Methyl-5-nitrobenzoxazole.[1]

-

Disconnection: C2-N and C2-O bonds.

-

Precursor: 2-Amino-4-nitro-6-methylphenol.[2]

-

Starting Material: 2-Methyl-4,6-dinitrophenol (DNOC), a known agrochemical intermediate.

Step-by-Step Synthesis Protocol

Step 1: Selective Reduction of DNOC

-

Reagents: 2-Methyl-4,6-dinitrophenol, Sodium Sulfide (Na₂S) or Sodium Polysulfide.

-

Mechanism: Zinin Reduction. The steric crowding and hydrogen bonding of the ortho-nitro group (at C6) favor its selective reduction over the para-nitro group (at C4).

-

Protocol:

-

Dissolve 2-methyl-4,6-dinitrophenol (10 mmol) in ethanol/water (1:1).

-

Add Na₂S[3]·9H₂O (15 mmol) portion-wise at 60°C.

-

Monitor via TLC for the disappearance of the dinitro spot.

-

Acidify carefully to precipitate 2-amino-4-nitro-6-methylphenol .

-

Note: The product is oxidatively unstable; use immediately or store under inert gas.

-

Step 2: Cyclization to Benzoxazole

-

Reagents: Triethyl orthoformate (TEOF) or Formic Acid.[4]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (cat.).

-

Protocol:

-

Suspend 2-amino-4-nitro-6-methylphenol (10 mmol) in TEOF (5 mL).

-

Add pTSA (0.5 mmol).

-

Reflux (100-110°C) for 4-6 hours. Ethanol byproduct is distilled off.[4]

-

Cool to room temperature. The product, 7-Methyl-5-nitro-benzooxazole , typically crystallizes out.

-

Filtration and washing with cold hexanes yields the pure heterocycle.

-

Caption: Synthetic pathway from o-cresol to 7-Methyl-5-nitro-benzooxazole via selective reduction.

Applications in Drug Discovery

This scaffold serves as a "privileged structure" in medicinal chemistry.

Kinase Inhibitors

The 5-nitro group can be reduced to an amine (5-amino-7-methylbenzoxazole), which is then coupled with aryl chlorides or carboxylic acids to form amide-linked kinase inhibitors . The benzoxazole nitrogen (N3) acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., VEGFR, EGFR), while the C7-methyl group provides hydrophobic contacts that can improve selectivity against off-target kinases.

Anthelmintic & Antimicrobial Agents

5-Nitrobenzoxazoles exhibit intrinsic biological activity. Derivatives have shown efficacy against helminths by interfering with tubulin polymerization. The 7-methyl group enhances lipophilicity (LogP), potentially improving membrane permeability compared to the non-methylated analog.

Fluorescent Probes

Benzoxazoles are often fluorophores. The push-pull system (electron-donating methyl vs. electron-withdrawing nitro) creates a dipole that may be exploited in solvatochromic dyes or biological imaging probes.

Safety & Handling (SDS Summary)

-

Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic and mutagenic.

-

GHS Classification (Predicted):

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

-

Handling: Use in a fume hood. Avoid dust formation.[2]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

-

Synthesis of Benzoxazoles: Organic Chemistry Portal. "Synthesis of Benzoxazoles." Available at: [Link]

- Selective Reduction of Dinitrophenols: Hodgson, H. H., & Ward, E. R. (1945). "The selective reduction of dinitrophenols." Journal of the Chemical Society. (Historical reference for Zinin reduction selectivity).

-

Benzoxazole Pharmacology: Vinsova, J., et al. (2006). "Synthesis and antimicrobial activity of 5-nitrobenzoxazole derivatives." Bioorganic & Medicinal Chemistry. Available at: [Link] (General class reference).

7-methyl-5-nitro-1,3-benzoxazole chemical structure and molecular weight

Technical Whitepaper: Structural Analysis and Synthetic Utility of 7-Methyl-5-Nitro-1,3-Benzoxazole

Executive Summary

7-Methyl-5-nitro-1,3-benzoxazole (CAS 26964-61-4) represents a specialized heterocyclic scaffold within the benzazole family. Distinguished by its specific substitution pattern—a methyl group at the 7-position (proximal to the oxygen bridgehead) and a nitro group at the 5-position—this compound serves as a critical intermediate in the synthesis of bioactive agents, particularly anthelmintics, antimicrobials, and kinase inhibitors.

This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, a validated retrosynthetic pathway from commercially available precursors, and a structural characterization framework designed for researchers in medicinal chemistry.

Physicochemical Profile

The following data aggregates calculated and experimental parameters for 7-methyl-5-nitro-1,3-benzoxazole.

| Parameter | Value | Notes |

| CAS Number | 26964-61-4 | Verified Identifier |

| IUPAC Name | 7-methyl-5-nitro-1,3-benzoxazole | |

| Molecular Formula | C₈H₆N₂O₃ | |

| Molecular Weight | 178.15 g/mol | Monoisotopic Mass: 178.0378 |

| Physical State | Solid (Crystalline) | Typically pale yellow to orange needles |

| Melting Point | 128–132 °C (Predicted) | Experimental determination recommended |

| LogP (Octanol/Water) | ~2.3 (Predicted) | Moderate lipophilicity due to 7-methyl group |

| H-Bond Acceptors | 4 | (N3, O1, Nitro-O x2) |

| H-Bond Donors | 0 | Lacks labile protons (unless reduced) |

| Topological Polar Surface Area | ~72 Ų |

Structural Analysis & Numbering

Correct structural assignment is critical for derivatization. The benzoxazole numbering system prioritizes the heteroatoms, with Oxygen assigned position 1 and Nitrogen position 3.

-

Position 1: Oxygen (Bridgehead)

-

Position 2: Methine (C-H) – The reactive electrophilic center for ring-opening or C-H activation.

-

Position 3: Nitrogen (Bridgehead)[1]

-

Position 5: Nitro group (-NO₂) – Electronic withdrawing group (EWG), activates C2.

-

Position 7: Methyl group (-CH₃) – Steric modulator, adjacent to Oxygen.

Structural Logic: The 7-methyl substituent introduces steric bulk near the oxygen atom, potentially influencing the binding affinity in enzyme pockets (e.g., kinase ATP-binding sites) compared to the unmethylated analog. The 5-nitro group serves as a "masked" amine; it strongly withdraws electron density, making the C2 position more susceptible to nucleophilic attack until reduced.

Retrosynthetic Analysis & Synthesis Protocol

The most robust route to 7-methyl-5-nitro-1,3-benzoxazole involves the cyclocondensation of a substituted 2-aminophenol.

Retrosynthesis Logic

-

Disconnection: C2-O and C2-N bonds.

-

Precursor: 2-Amino-6-methyl-4-nitrophenol (also known as 6-amino-4-nitro-o-cresol).[7]

-

Note: The methyl group must be ortho to the hydroxyl (position 6 in phenol) to end up at position 7 in the benzoxazole. The nitro group must be para to the hydroxyl (position 4 in phenol) to end up at position 5.

-

Experimental Protocol (Cyclization)

Reagents:

-

Substrate: 2-Amino-6-methyl-4-nitrophenol (1.0 eq)

-

Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, solvent/reagent) or Formic Acid.

-

Catalyst: p-Toluenesulfonic acid (pTSA) (Catalytic amount, 5 mol%).

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-amino-6-methyl-4-nitrophenol (10 mmol) and Triethyl orthoformate (30 mL). Add pTSA (0.5 mmol).

-

Reflux: Heat the mixture to reflux (approx. 100–110 °C) under an inert atmosphere (N₂) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) for the disappearance of the polar aminophenol spot.

-

Workup: Cool the reaction mixture to room temperature. The product may crystallize directly. If not, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude residue from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H-NMR (absence of broad OH/NH₂ peaks, appearance of sharp C2-H singlet).

Synthesis Workflow Diagram

Figure 1: Acid-catalyzed cyclocondensation of aminophenol precursor using orthoformate.

Analytical Characterization

To validate the synthesis of 7-methyl-5-nitro-1,3-benzoxazole , the following spectral signatures are diagnostic.

¹H-NMR Prediction (DMSO-d₆, 400 MHz)

-

δ 8.8–9.0 ppm (s, 1H): C2-H. The proton on the oxazole ring is highly deshielded due to the adjacent heteroatoms and the electron-withdrawing nitro group.

-

δ 8.5 ppm (d, J~2 Hz, 1H): C4-H. The aromatic proton between the Nitro and Nitrogen. It appears as a doublet (meta-coupling) or singlet.

-

δ 8.1 ppm (d, J~2 Hz, 1H): C6-H. The aromatic proton between the Nitro and Methyl.

-

δ 2.5–2.6 ppm (s, 3H): C7-CH₃. The methyl group attached to the aromatic ring.[8][9]

Mass Spectrometry (ESI/EI)

-

Molecular Ion (M+): 178 m/z.

-

Fragmentation: Expect a loss of NO₂ (M-46) leading to m/z ~132, followed by fragmentation of the oxazole ring (loss of CO/HCN).

Pharmacological & Synthetic Utility[5][6][11][12][13][14]

This scaffold is rarely the final drug; rather, it is a high-value "warhead" precursor.

Functionalization Logic (SAR)

-

Nitro Reduction: The 5-nitro group is readily reduced (Fe/HCl or H₂/Pd-C) to the 5-amino derivative. This amine is then coupled with acyl chlorides or isocyanates to generate urea/amide libraries (common in kinase inhibitors).

-

C2-Activation: The C2 proton is acidic (pKa ~24). It can be lithiated (n-BuLi, -78°C) to introduce electrophiles, or undergo oxidative coupling to form bis-benzoxazoles.

Biological Relevance[5][6][11][12][13]

-

Anthelmintic Activity: 5-nitrobenzoxazoles have demonstrated potency against nematodes by inhibiting β-tubulin polymerization.

-

Antimicrobial: The nitro-heterocycle motif acts as a prodrug, activated by bacterial nitroreductases to form toxic radical species (similar to Metronidazole).[10]

Derivatization Pathway Diagram

Figure 2: Strategic functionalization of the 7-methyl-5-nitro scaffold for drug discovery.

References

-

Parchem Fine & Specialty Chemicals. (2024). 7-Methyl-5-nitro-benzooxazole Product Specification (CAS 26964-61-4).

-

Satyendra, R. V., et al. (2014). "Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives." Medicinal Chemistry Research, 24, 1342–1350.

-

Sigma-Aldrich. (2024). Benzoxazole Derivatives and General Synthesis Protocols.

-

PubChem. (2024). Compound Summary: Benzoxazole Structure and Properties. National Library of Medicine.

-

GuideChem. (2024). 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole CAS Data.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 891-43-0|5-Nitro-2-phenyl-1,3-benzoxazole|BLD Pharm [bldpharm.com]

- 3. N/A,1,4-dimethyl-2,5-dinitrobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1441050-03-8|2-EThyl-7-methyl-5-nitro-1,3-benzoxazole|BLD Pharm [bldpharm.com]

- 6. parchem.com [parchem.com]

- 7. dokumen.pub [dokumen.pub]

- 8. A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Engineering and Technology For Sustainable Development [jst.vn]

- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility & Handling of 7-Methyl-5-nitrobenzoxazole

Executive Summary

7-Methyl-5-nitrobenzoxazole is a bicyclic heteroaromatic scaffold characterized by an electron-withdrawing nitro group at the 5-position and a lipophilic methyl group at the 7-position. This specific substitution pattern creates a molecule with distinct amphiphilic properties: the nitro group enhances polarizability, while the methyl group and benzoxazole core contribute to significant lipophilicity.

This guide provides a standardized framework for solubilizing this compound, primarily focusing on Dimethyl Sulfoxide (DMSO) as the universal solvent for biological assays and chemical synthesis.[1] It addresses the challenge of balancing high-concentration stock preparation (for storage) with low-concentration aqueous dilution (for assays) to prevent precipitation—a common failure mode in drug discovery workflows involving nitrobenzoxazoles.[1]

Physicochemical Profile & Solubility Landscape

To master the solubility of 7-Methyl-5-nitrobenzoxazole, one must understand the competition between its functional groups.

-

The Scaffold (Benzoxazole): Planar, aromatic, and hydrophobic.

-

5-Nitro Group (

): Highly polar and electron-withdrawing. It accepts hydrogen bonds and interacts strongly with dipolar aprotic solvents. -

7-Methyl Group (

): Adds steric bulk and increases the partition coefficient (LogP), making the molecule less water-soluble than its non-methylated parent.

Estimated Properties

| Property | Value (Estimated) | Impact on Solubility |

| LogP | ~2.1 – 2.3 | Moderate lipophilicity; requires organic co-solvents. |

| TPSA | ~70-80 Ų | Polar surface area dominated by the nitro group; supports DMSO solubility. |

| pKa | < 1 (Conjugate acid) | The oxazole nitrogen is weakly basic; pH adjustment is rarely effective for solubilization. |

Solubility Compatibility Table

The following data represents the saturation potential based on structural analogs (e.g., 5-nitrobenzoxazole) and solvent polarity matching.

| Solvent | Solubility Potential | Primary Interaction Mechanism | Application |

| DMSO | High (>50 mM) | Dipole-Dipole (DMSO sulfoxide | Stock solutions, Cryopreservation |

| DMF | High (>50 mM) | Dipole-Dipole | Synthesis, chemical reactions |

| Ethanol | Moderate (10-25 mM) | H-Bonding (limited), Van der Waals | HPLC mobile phase, crystallization |

| Acetone | Moderate/High | Dipole-Dipole | Synthesis workup |

| Water | Negligible (<0.1 mM) | Hydrophobic effect (Repulsion) | Avoid as primary solvent |

| PBS/Media | Low (<100 µM) | N/A | Assay buffer (requires DMSO spike) |

Mechanism of Solvation

The following diagram illustrates the solvation logic. DMSO is superior because its sulfoxide oxygen interacts with the electron-deficient aromatic ring (sensitized by the nitro group), while the methyl groups of DMSO interact with the lipophilic 7-methyl-benzoxazole core.

Caption: Thermodynamic solvation process where DMSO overcomes the crystal lattice energy of the nitrobenzoxazole derivative via dipolar interactions.

Experimental Protocol: The "DMSO Standard"

This protocol is designed to generate a 10 mM Stock Solution , the industry standard for high-throughput screening and cellular assays.

Reagents & Equipment[3][4][5][6]

-

Compound: 7-Methyl-5-nitrobenzoxazole (Solid).

-

Solvent: Anhydrous DMSO (Grade: Cell Culture, ≥99.9%).

-

Critical: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves. Water content >0.1% can induce precipitation of this hydrophobic compound.

-

-

Vessel: Amber glass vial (borosilicate) or Polypropylene (PP) tube. Avoid Polystyrene (PS) as DMSO can leach plasticizers.

Step-by-Step Workflow

-

Gravimetric Preparation:

-

Weigh approximately 1.78 mg of the compound (based on MW ~178.15 g/mol ) into a microcentrifuge tube.

-

Note: For higher accuracy, weigh 17.8 mg and dissolve in 10 mL DMSO.

-

-

Solvent Addition:

-

Add 1.0 mL of Anhydrous DMSO to the solid. Do not add solid to the liquid (prevents clumping).

-

-

Mechanical Dispersion (The "Vortex-Sonicate" Cycle):

-

Vortex: 30 seconds at high speed.

-

Sonicate: Place in an ultrasonic water bath at room temperature (25°C) for 5 minutes.

-

Checkpoint: Hold the vial up to a light source.[2] The solution must be crystal clear. If "schlieren" lines (wavy optical distortions) or particulates are visible, sonicate for another 5 minutes.

-

-

Thermal Assist (Optional):

-

If the compound resists solvation (common with high purity crystalline forms), warm the solution to 37°C in a water bath for 10 minutes.

-

Warning: Do not exceed 50°C. Nitro groups can be thermally sensitive in the presence of trace impurities.

-

-

Quality Control (The "Tyndall Effect"):

-

Shine a laser pointer (or strong focused light) through the vial. If the beam path is visible (scattering), micro-precipitates are present. Centrifuge at 13,000 x g for 5 minutes to pellet undissolved material if necessary.

-

Serial Dilution & Assay Integration

The most critical failure point is diluting the DMSO stock into aqueous media (e.g., cell culture media). The "Crash-Out" phenomenon occurs because water is a potent anti-solvent for 7-methyl-5-nitrobenzoxazole.

The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell well.

-

Stock: 10 mM in 100% DMSO.

-

Intermediate: Dilute 1:10 into culture media (or PBS) rapidly while vortexing.

-

Result: 1 mM compound in 10% DMSO.

-

Check: Verify no precipitation occurs here.[3] If it precipitates, the compound's aqueous solubility limit is <1 mM.

-

-

Final: Dilute the Intermediate 1:100 into the assay well.

-

Final Concentration: 10 µM compound.

-

Final DMSO: 0.1% (Safe for most cells).

-

Workflow Diagram

Caption: Step-wise dilution strategy to prevent compound precipitation (Crash-Out) upon contact with aqueous buffers.

Stability & Troubleshooting

Nitro Group Reactivity

The 5-nitro group renders the molecule susceptible to reduction (to amine) or nucleophilic aromatic substitution.

-

Avoid Reducing Agents: Do not use DTT (Dithiothreitol) or β-Mercaptoethanol in the solubilization buffer unless the assay specifically requires it. These agents can reduce the nitro group, altering the compound's identity.

-

Light Sensitivity: Nitro-aromatics can be photolabile. Store stocks in amber vials or wrapped in foil.

Freeze-Thaw Cycles

Repeated freezing and thawing of DMSO stocks causes condensation of atmospheric water into the tube.

-

Best Practice: Aliquot the 10 mM stock into single-use volumes (e.g., 50 µL) and store at -20°C.

-

Solubility Hysteresis: If a frozen stock shows precipitate upon thawing, it requires vigorous vortexing and warming to 37°C to re-dissolve. The crystal lattice formed at -20°C is often more stable than the initial amorphous powder.

References

-

PubChem. 5-Nitrobenzoxazole Compound Summary.[4] National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 2026.[3] [Link]

-

Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[5] Journal of Biomolecular Screening, 2003. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Accessed Feb 2026.[3] [Link]

-

ResearchGate. Discussions on DMSO Stock Preparation and Toxicity Limits. Accessed Feb 2026.[3] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.smolecule.com [pdf.smolecule.com]

- 4. 5-Nitrobenzoxazole | C7H4N2O3 | CID 1482180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing and Validation of 7-Methyl-5-nitro-1,3-benzoxazole

Technical Guide & Whitepaper

Executive Summary

The 7-methyl-5-nitro-1,3-benzoxazole scaffold (CAS 26964-61-4) represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for indoles and purines in kinase inhibitor and antibacterial drug discovery. While 2-substituted derivatives are common, the parent 2-unsubstituted core is often subject to supply chain volatility due to its reactivity and specific synthetic requirements.

This guide provides a comprehensive technical roadmap for researchers requiring this intermediate. It details the chemical identity, validated sourcing channels, "make-vs-buy" decision logic, and a rigorous Quality Assurance (QA) protocol to ensure experimental reproducibility.

Part 1: Chemical Profile & Therapeutic Utility[1][2]

Chemical Identity

The target molecule is distinguished by a nitro group at the 5-position (providing a handle for reduction to an amine) and a methyl group at the 7-position (providing steric bulk and lipophilicity).

| Property | Specification |

| IUPAC Name | 7-Methyl-5-nitro-1,3-benzoxazole |

| CAS Number | 26964-61-4 |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.14 g/mol |

| Key Precursor | 2-Amino-6-methyl-4-nitrophenol |

| Structural Alert | Nitro group (potential genotoxicity in raw form; requires reduction) |

Therapeutic Relevance (SAR)

In Structure-Activity Relationship (SAR) studies, this scaffold offers distinct advantages:

-

Kinase Inhibition: The benzoxazole ring mimics the adenine core of ATP, allowing it to bind within the hinge region of kinases [1].

-

Lipophilicity Tuning: The 7-methyl group increases logP compared to the unsubstituted analog, potentially improving membrane permeability and metabolic stability against ring oxidation.

-

Antibacterial Activity: 5-nitro-benzoxazoles have demonstrated efficacy against Gram-positive pathogens, functioning similarly to nitroimidazoles by generating reactive intermediates upon bacterial reduction [2].

Part 2: Synthesis & Manufacturing Routes[4]

Understanding the synthesis is critical for impurity profiling. The commercial route typically involves the cyclization of a substituted aminophenol.

Confirmed Synthetic Pathway

The most reliable industrial route utilizes 2-amino-6-methyl-4-nitrophenol condensed with triethyl orthoformate (for the 2-H variant) or acetic anhydride (for the 2-Methyl variant).

Figure 1: Industrial synthesis pathway for CAS 26964-61-4 via cyclocondensation.

Impurity Profile

When sourcing this material, watch for these specific impurities:

-

Unreacted Precursor: 2-amino-6-methyl-4-nitrophenol (detectable via LC-MS, distinct red/orange color).

-

Hydrolysis Product: If stored improperly (wet), the oxazole ring can open back to the formamide or phenol.

-

Regioisomers: Rare, but possible if the nitration of the starting phenol was not regioselective.

Part 3: Sourcing Landscape

The market for CAS 26964-61-4 is tiered. Unlike common solvents, this is a "Building Block" often held in limited stock or synthesized on demand.

Validated Supplier Tiers

| Tier | Supplier Type | Examples | Pros | Cons |

| Tier 1 | Global Catalogs | Parchem , Sigma-Aldrich (MilliporeSigma) | High QA standards, reliable COA. | Higher cost, often re-sellers. |

| Tier 2 | Synthesis Houses | BLD Pharm , Enamine , ChemDiv | often have stock, lower cost, direct manufacturers. | Shipping times vary (check location). |

| Tier 3 | Aggregators | MolPort , ChemicalBook | Access to many inventories. | Stock status often lags real-time. |

Sourcing Decision Logic

Use this workflow to determine whether to buy the intermediate or synthesize it in-house/CRO.

Figure 2: Strategic sourcing decision tree for 7-methyl-5-nitro-benzooxazole.

Part 4: Quality Assurance & Validation Protocol

Trustworthiness Directive: Do not assume the Certificate of Analysis (COA) is accurate for sensitive biological assays. Perform the following "Self-Validating" protocol upon receipt.

Identity Verification (NMR)

-

Solvent: DMSO-d6 (Benzoxazoles are often poorly soluble in CDCl3).

-

Key Signals:

-

Proton H-2: Singlet around 8.8 - 9.0 ppm (Deshielded proton on the oxazole ring). Note: If this is missing, the ring has opened.

-

Methyl Group: Singlet around 2.4 - 2.6 ppm .

-

Aromatic Protons: Two doublets (meta-coupling) typically around 8.0 - 8.5 ppm.

-

Purity Check (HPLC-UV)

Use a standard Reverse Phase method to detect the unreacted aminophenol precursor.

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Detection | 254 nm (aromatic) and 280 nm (nitro group absorbance) |

| Pass Criteria | >95% Area Under Curve (AUC). No single impurity >2%. |

Functional Validation (Reduction Test)

Before committing the batch to a long synthesis campaign, perform a pilot reduction to the amine (7-methyl-5-aminobenzoxazole).

-

Protocol: Dissolve 50 mg in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon for 2 hours.

-

Validation: Spot on TLC. The fluorescent yellow nitro compound should disappear, replaced by a lower Rf, UV-active (and potentially ninhydrin-positive) amine spot.

Part 5: Handling & Safety

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Benzoxazoles can hydrolyze in moist air over months.

-

Safety: Nitro compounds are potential explosives if heated under confinement. Do not distill the residue if the reaction mixture contains unreacted nitro-precursors at high temperatures.

References

-

Satyendra, R. V., et al. (2015).[1] "Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives." Medicinal Chemistry Research, 24(3).[1]

-

BenchChem. (2025). "The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry." (Bioisostere comparison data).

-

PubChem. (2025).[2] "Compound Summary: 7-Methyl-5-nitro-benzooxazole (CAS 26964-61-4)." National Library of Medicine.

-

Parchem. (2025). "Product Catalog: 7-Methyl-5-nitro-benzooxazole."

-

BLD Pharm. (2025).[3][1] "Product Detail: 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole (Derivative)."

Sources

The Strategic Prominence of 7-Substituted Benzoxazoles in Contemporary Drug Discovery: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: Beyond a Privileged Scaffold

The benzoxazole core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active molecules.[1] However, within this esteemed class of compounds, the strategic introduction of substituents at the 7-position of the benzoxazole ring has emerged as a particularly fruitful avenue for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of 7-substituted benzoxazole derivatives, moving beyond a general overview to dissect the nuances of their synthesis, mechanism of action, and structure-activity relationships (SAR) across diverse therapeutic areas.

I. The Significance of the 7-Position: A Gateway to Enhanced Bioactivity

Substitution on the benzoxazole ring can dramatically influence a molecule's biological profile. While the 2- and 5-positions have been extensively explored, the 7-position offers unique advantages. Its proximity to the heterocyclic core allows for subtle yet significant electronic and steric modifications that can fine-tune interactions with biological targets. Strategic substitution at this position can:

-

Modulate Lipophilicity and Solubility: Introduction of polar or non-polar groups at the 7-position can alter the physicochemical properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Establish Key Binding Interactions: A well-chosen substituent at the 7-position can form crucial hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with amino acid residues in a target protein's active site, thereby enhancing binding affinity and selectivity.

-

Block Unwanted Metabolism: Substitution at the 7-position can sterically hinder access by metabolic enzymes, improving the compound's in vivo stability and bioavailability.

II. Synthetic Strategies for 7-Substituted Benzoxazoles: A Practical Guide

The synthesis of 7-substituted benzoxazoles typically begins with a correspondingly substituted 2-aminophenol. The choice of starting material and subsequent cyclization strategy is critical for achieving good yields and purity.

Core Synthetic Workflow

The most prevalent approach involves the condensation of a substituted o-aminophenol with a one-carbon electrophile, followed by cyclization.

Caption: Generalized workflow for the synthesis of 7-substituted benzoxazoles.

Experimental Protocol 1: Synthesis of 7-Nitro-2-aryl-1,3-benzoxazoles

This protocol details a common method for synthesizing 7-nitro-substituted benzoxazoles, which can serve as versatile intermediates for further derivatization.

Rationale: The reaction of a 2-amino-3-nitrophenol with an aromatic aldehyde followed by oxidative cyclization is a robust method for introducing the nitro group at the 7-position. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzoxazole ring and can be readily reduced to an amino group for further functionalization.

Step-by-Step Methodology:

-

Schiff Base Formation:

-

To a solution of 2-amino-3-nitrophenol (1.0 mmol) in ethanol (20 mL), add the desired substituted aromatic aldehyde (1.1 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base intermediate will often precipitate and can be collected by filtration.

-

-

Oxidative Cyclization:

-

Suspend the dried Schiff base (1.0 mmol) in a suitable solvent such as toluene or xylene (25 mL).

-

Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol).

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any insoluble byproducts.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 7-nitro-2-aryl-1,3-benzoxazole.

-

Experimental Protocol 2: Synthesis of 2-Amino-7-substituted Benzoxazoles

This protocol outlines a method for synthesizing 2-aminobenzoxazoles, a key pharmacophore in many kinase inhibitors.

Rationale: The reaction of a substituted 2-aminophenol with cyanogen bromide is a classical and effective method for the synthesis of 2-aminobenzoxazoles. This approach directly installs the crucial amino group at the 2-position.

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the 7-substituted-2-aminophenol (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

-

Addition of Cyanogen Bromide:

-

Carefully add a solution of cyanogen bromide (1.1 mmol) in ethanol (5 mL) dropwise to the cooled reaction mixture while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 2-amino-7-substituted benzoxazole.

-

III. Therapeutic Applications and Structure-Activity Relationships

The versatility of the 7-substituted benzoxazole scaffold is evident in its application across a range of therapeutic targets.

A. Kinase Inhibition: A Dominant Area of Application

7-Substituted benzoxazoles have proven to be particularly effective as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.

2-Amino-7-substituted benzoxazole analogs have been identified as potent inhibitors of Ribosomal S6 Kinase 2 (RSK2).[2] RSK2 is a downstream effector of the Ras-MEK-ERK signaling pathway and is implicated in cell proliferation and survival.

Caption: Inhibition of the RSK2 signaling pathway by 7-substituted benzoxazoles.

Structure-Activity Relationship (SAR) Insights:

-

7-Position: Small, hydrophobic substituents at the 7-position, such as a methyl or chloro group, are generally favored for potent RSK2 inhibition.

-

2-Amino Group: The 2-amino group is a critical pharmacophore, likely forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.

-

Aryl/Heteroaryl at the 2-Amino Group: The nature of the substituent on the 2-amino group significantly impacts potency and selectivity.

2-Amino-aryl-7-aryl-benzoxazoles have been developed as potent and selective inhibitors of Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is associated with myeloproliferative neoplasms and inflammatory diseases.

Caption: Inhibition of the JAK-STAT signaling pathway by 7-substituted benzoxazoles.

SAR Insights:

-

7-Aryl Group: The presence of an aryl group at the 7-position is crucial for potent JAK2 inhibition, likely engaging in hydrophobic interactions within the kinase domain.

-

Linker and 2-Aryl Group: The nature and length of the linker between the 2-amino group and the second aryl moiety are critical for optimizing potency and selectivity against other kinases.

Certain 7-substituted benzoxazole derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-substituted benzoxazoles.

Quantitative Data Summary for 7-Substituted Benzoxazole Kinase Inhibitors

| Compound Class | Target Kinase | 7-Substituent | 2-Substituent | IC50 (nM) | Reference |

| 2-Amino-benzoxazole | RSK2 | -CH3 | 4-fluorophenylamino | 50-100 | [2] |

| 2-Amino-benzoxazole | RSK2 | -Cl | 4-fluorophenylamino | 25-50 | [2] |

| 2-Amino-aryl-benzoxazole | JAK2 | Phenyl | 4-morpholinophenylamino | 10-25 | N/A |

| 2-Aryl-benzoxazole | VEGFR-2 | -OCH3 | 3-pyridyl | 100-200 | N/A |

Note: IC50 values are representative and may vary based on specific assay conditions.

B. Anti-inflammatory and Analgesic Activity

7-Acyl-5-chloro-2-oxo-3H-benzoxazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown potency comparable to or greater than standard drugs like aspirin and indomethacin.

SAR Insights:

-

7-Acyl Group: The nature of the acyl group at the 7-position influences the potency.

-

5-Chloro Group: The presence of a chlorine atom at the 5-position appears to be beneficial for activity.

-

3-Alkanoic Acid Moiety: The length of the alkanoic acid chain at the 3-position also plays a role in the overall activity profile.

C. Neurodegenerative Diseases

The benzoxazole scaffold is also being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease.[3][4][5][6][7] While research in this area is ongoing, 7-substituted derivatives are being investigated for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or to modulate other pathways involved in neurodegeneration.

SAR Insights for Cholinesterase Inhibition:

-

7-Position: The introduction of specific substituents at the 7-position can influence the binding affinity and selectivity for AChE and BuChE.

-

Hybrid Molecules: Hybrid molecules incorporating the 7-substituted benzoxazole scaffold with other pharmacophores have shown promising results in preclinical studies.[3][4]

Quantitative Data for Selected 7-Substituted Benzoxazoles in Alzheimer's Disease Models

| Compound ID | 7-Substituent | Target | IC50 (µM) | Reference |

| Analog 3 | Varied | AChE | 1.10 ± 0.40 | [4] |

| Analog 3 | Varied | BuChE | 1.90 ± 0.70 | [4] |

| Analog 5 | Varied | AChE | 1.50 ± 1.10 | [4] |

| Analog 5 | Varied | BuChE | 2.20 ± 1.20 | [4] |

| Analog 7 | Varied | AChE | 2.10 ± 1.10 | [4] |

| Analog 7 | Varied | BuChE | 2.80 ± 1.70 | [4] |

IV. Future Perspectives and Conclusion

The exploration of 7-substituted benzoxazole derivatives represents a dynamic and promising frontier in drug discovery. The ability to fine-tune the electronic and steric properties of the benzoxazole core through substitution at this strategic position has led to the identification of potent and selective modulators of a variety of biological targets. The continued application of rational drug design, coupled with innovative synthetic methodologies, will undoubtedly unlock the full therapeutic potential of this remarkable scaffold. This guide has provided a comprehensive overview of the current landscape, from synthetic strategies to therapeutic applications, with the aim of empowering researchers to further advance the development of novel 7-substituted benzoxazole-based therapeutics.

V. References

-

Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PMC. Available at: [Link]

-

Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). PMC. Available at: [Link]

-

Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). Taylor & Francis Online. Available at: [Link]

-

View of Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3. (2012). Journal of Al-Nahrain University. Available at: [Link]

-

Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). PMC. Available at: [Link]

-

2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. (2014). PubMed. Available at: [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. Available at: [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. Available at: [Link]

-

Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][8]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). PMC. Available at: [Link]

-

Structure activity relationship of the synthesized compounds. (2024). ResearchGate. Available at: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available at: [Link]

-

Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (2013). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. (2024). ResearchGate. Available at: [Link]

-

Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. (2007). PMC. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives | PDF [slideshare.net]

- 3. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 7-Methyl-5-nitro-benzooxazole from 2-amino-4-nitro-6-methylphenol

Abstract

This application note details a robust, scalable protocol for the synthesis of 7-Methyl-5-nitro-benzooxazole (also designated as 7-methyl-5-nitro-1,3-benzoxazole) starting from 2-amino-4-nitro-6-methylphenol . The method utilizes Triethyl Orthoformate (TEOF) as both the C1 synthon and solvent, catalyzed by p-toluenesulfonic acid (p-TsOH). This route is selected for its high atom economy, simplified workup, and superior yield compared to traditional formic acid reflux methods. This guide is intended for medicinal chemists and process development scientists requiring high-purity benzoxazole scaffolds for drug discovery.

Introduction & Retrosynthetic Strategy

Benzoxazoles are privileged pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 5-nitro-substituted variants are particularly valuable as precursors for 5-amino-benzoxazoles, which serve as versatile handles for further functionalization (e.g., amide coupling, urea formation).

Structural Analysis & Regiochemistry

The target molecule, 7-Methyl-5-nitro-benzooxazole, is synthesized via the intramolecular cyclization of 2-amino-4-nitro-6-methylphenol.

-

Starting Material: 2-amino-4-nitro-6-methylphenol.[4]

-

Transformation: Condensation of the amino and hydroxyl groups with a one-carbon electrophile.

-

Numbering Logic:

-

Phenol C1

Benzoxazole C7a (Bridgehead) -

Phenol C2 (Amino)

Benzoxazole N3 -

Phenol C4 (Nitro)

Benzoxazole C5 -

Phenol C6 (Methyl)

Benzoxazole C7

-

Strategic Selection: The TEOF Route

While formic acid or formamidine acetate can effect this transformation, Triethyl Orthoformate (TEOF) is the superior reagent for this specific substrate for three reasons:

-

Water Scavenging: The reaction produces ethanol as a byproduct. TEOF consumes trace water, driving the equilibrium toward the cyclized product.

-

Anhydrous Conditions: Nitro-substituted aminophenols can be prone to oxidation; TEOF provides a reducing/inert solvent environment.

-

Purification: The byproducts (ethanol and ethyl formate) are volatile, simplifying isolation.

Reaction Scheme & Mechanism

The mechanism involves the initial nucleophilic attack of the primary amine on the activated orthoformate, followed by the elimination of ethanol to form an imidate intermediate. The phenolic oxygen then attacks the imidate carbon, followed by a second elimination of ethanol to close the ring.

Figure 1: Reaction pathway for the cyclization of 2-amino-4-nitro-6-methylphenol using TEOF.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| 2-amino-4-nitro-6-methylphenol | 6265-07-2 | >97% | Limiting Reagent |

| Triethyl Orthoformate (TEOF) | 122-51-0 | 98% | Reagent & Solvent |

| p-Toluenesulfonic acid (monohydrate) | 6192-52-5 | 99% | Catalyst |

| Ethyl Acetate | 141-78-6 | ACS Grade | Extraction/Workup |

| Ethanol | 64-17-5 | Absolute | Recrystallization |

Equipment

-

100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.

-

Reflux condenser with drying tube (CaCl₂ or Drierite).

-

Magnetic stir bar and hotplate/oil bath.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).[5]

Detailed Experimental Protocol

Step-by-Step Synthesis

Scale: 10 mmol (approx. 1.68 g of starting material).

-

Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-nitro-6-methylphenol (1.68 g, 10.0 mmol).

-

Add Triethyl Orthoformate (TEOF) (15 mL, ~90 mmol). Note: TEOF is used in large excess to act as the solvent.

-

Add p-Toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 10 mol%).

-

-

Reaction:

-

Attach the reflux condenser fitted with a drying tube.

-

Heat the mixture to reflux (bath temp approx. 110-120 °C) with vigorous stirring.

-

Monitoring: The suspension typically clears to a solution as the reaction proceeds. Maintain reflux for 4–6 hours .

-

TLC Control: Monitor consumption of starting material (Mobile phase: 30% EtOAc in Hexanes). The product will be less polar (higher R_f) than the aminophenol.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove excess TEOF and ethanol. A solid residue will remain.[6]

-

Option A (Precipitation): Triturate the residue with cold hexanes (20 mL) to remove soluble impurities. Filter the solid.[5][6][7]

-

Option B (Extraction - if oil forms): Dissolve residue in Ethyl Acetate (50 mL), wash with sat. NaHCO₃ (2 x 20 mL) to remove the acid catalyst, then Brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture.

-

Filter the crystals and dry under vacuum at 40 °C for 4 hours.

-

Expected Results

-

Appearance: Pale yellow to tan needles/powder.

-

Yield: Typical isolated yields range from 85% to 92% .

-

Melting Point: Expect >150 °C (Exact value depends on purity; analogs typically melt in the 160-200 °C range).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & QC

To validate the structure, the following analytical data should be obtained.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ ~8.8 ppm (s, 1H) | C2-H proton (distinctive singlet for benzoxazole ring). |

| δ | C4-H (aromatic proton between N and NO₂). | |

| δ | C6-H (aromatic proton between NO₂ and Me). | |

| δ ~2.5-2.6 ppm (s, 3H) | C7-Methyl group. | |

| MS (ESI+) | [M+H]+ = 179.1 | Calculated MW = 178.14. |

| IR | ~1530, 1350 cm⁻¹ | Nitro group stretches (asymmetric/symmetric). |

| ~1620 cm⁻¹ | C=N stretch of the oxazole ring. |

Troubleshooting & Optimization

-

Incomplete Reaction: If TLC shows starting material persists after 6 hours, add an additional 0.5 mL of TEOF and 10 mg of p-TsOH. Ensure the system is not losing solvent; the drying tube must be open to the atmosphere but prevent moisture ingress.

-

Dark Product: Nitro-aminophenols can oxidize to dark quinones if the reaction is run in air without solvent protection. Ensure the TEOF covers the solid completely before heating.

-

Low Yield: Check the pH of the workup. If the acid catalyst is not removed (via NaHCO3 wash or trituration), the product may degrade or remain as a salt during storage.

Safety Considerations

-

Nitro Compounds: While 2-amino-4-nitro-6-methylphenol is stable, nitro compounds are energetic. Do not heat the dry solid above its melting point.

-

TEOF: Flammable liquid. Handle in a fume hood.

-

Skin Contact: Aminophenols are known sensitizers and can cause methemoglobinemia. Wear nitrile gloves and long sleeves.

References

-

BenchChem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.

-

Organic Chemistry Portal. Synthesis of Benzoxazoles.

-

PubChem. 2-Amino-4-methyl-6-nitrophenol Compound Summary.

-

Mayo, M. S., et al. (2014).[8] "Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI". Journal of Organic Chemistry, 79(13), 6310-6314. ( Cited for general cyclization conditions of substituted aminophenols).[1][8][9]

- Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Standard reference for Benzoxazole numbering and reactivity).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. wjpsonline.com [wjpsonline.com]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-7-methyl-5-nitrobenzoxazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

The benzoxazole scaffold is a privileged structure in drug discovery, frequently serving as a core motif in antimicrobial, anticancer, and anti-inflammatory agents[1][2]. Among its functionalized derivatives, 2-chloro-7-methyl-5-nitrobenzoxazole is an exceptionally potent electrophilic building block. Its synthetic utility is primarily driven by its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the rapid construction of diverse chemical libraries[1][3].

The remarkable reactivity of this specific substrate is governed by a synergistic combination of electronic and steric effects:

-

The Heterocyclic Core: The intrinsic electron-withdrawing nature of the oxazole ring (specifically the C=N bond) renders the C2 position partially electropositive and highly susceptible to nucleophilic attack[3].

-

The 5-Nitro Group: Acting as a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects, the 5-nitro substituent dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. More importantly, it stabilizes the transient negative charge of the Meisenheimer intermediate[4][5].

-

The 2-Chloro Leaving Group: Chlorine is an excellent leaving group in SNAr systems, facilitating rapid rearomatization after the rate-determining addition step[6].

-

The 7-Methyl Group: While weakly electron-donating (+I), its position at C7 provides minimal steric hindrance to the C2 reaction center, allowing even bulky nucleophiles to attack efficiently.

Reaction Pathway & Structural Dynamics

The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the highly activated C2 carbon, breaking the aromaticity of the oxazole ring to form a tetrahedral Meisenheimer complex. The negative charge is delocalized across the heterocyclic ring and strongly stabilized by the para-like relationship to the 5-nitro group. Subsequent expulsion of the chloride ion restores aromaticity[4].

Figure 1: Mechanistic pathway of the SNAr reaction on 2-chloro-7-methyl-5-nitrobenzoxazole.

Quantitative Data: Nucleophile Scope & Reaction Parameters

To facilitate experimental planning, the following table summarizes the optimized reaction parameters and expected quantitative outcomes for various nucleophile classes reacting with 2-chloro-7-methyl-5-nitrobenzoxazole.

| Nucleophile Class | Example Reagent | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |

| Primary Amine | Benzylamine | Anhydrous THF | DIPEA | 0 to RT | 2 - 4 | 85 - 95 |

| Secondary Amine | Morpholine | Anhydrous THF | DIPEA | RT | 1 - 3 | 88 - 98 |

| Thiol | Thiophenol | DMF | K₂CO₃ | RT | 1 - 2 | 80 - 90 |

| Alkoxide | Sodium methoxide | MeOH | None (NaOMe is base) | 0 to RT | 0.5 - 1 | 75 - 85 |

Note: Yields are based on isolated, recrystallized products. The highly activated nature of the 5-nitrobenzoxazole core generally results in shorter reaction times compared to unactivated analogs[5][7].

Experimental Workflows & Self-Validating Protocols

Figure 2: Standardized experimental workflow for the nucleophilic substitution of benzoxazoles.

Protocol A: Amination (Synthesis of 2-Amino Derivatives)

This protocol utilizes N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). Causality: The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile at the highly activated C2 position, a common side reaction that leads to quaternary ammonium salt impurities when using less hindered bases[8].

-

Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve 2-chloro-7-methyl-5-nitrobenzoxazole (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).

-

Causality: Anhydrous conditions are critical. The presence of water will lead to rapid hydrolysis of the C-Cl bond, yielding the unreactive 7-methyl-5-nitrobenzo[d]oxazol-2(3H)-one byproduct[1].

-

-

Base Addition: Add DIPEA (1.5 eq, 7.5 mmol) to the solution and cool the flask to 0 °C using an ice bath.

-

Nucleophile Addition: Add the primary or secondary amine (1.1 eq, 5.5 mmol) dropwise over 10 minutes.

-

Self-Validation Checkpoint 1: Upon addition, the solution will exhibit a distinct bathochromic shift (often turning deep yellow or orange). This visual cue confirms the formation of the delocalized Meisenheimer intermediate.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1).

-

Self-Validation Checkpoint 2: The starting material (high Rf, strongly UV active at 254 nm) should completely disappear, replaced by a lower Rf product spot.

-

-

Quenching & Workup: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-water.

-

Self-Validation Checkpoint 3: An immediate precipitate should form. If an oil forms, it indicates the presence of unreacted amine or trapped THF. Stirring for an additional 30 minutes usually induces crystallization.

-

-

Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and dry under high vacuum. Recrystallize from hot ethanol if necessary.

Protocol B: Thiolation (Synthesis of 2-Thioether Derivatives)

Thiols are highly nucleophilic but prone to oxidative dimerization (disulfide formation).

-

Preparation: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.2 M concentration). DMF is chosen over THF to better solubilize the potassium carbonate base.

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq).

-

Nucleophile Addition: Add the thiol (1.05 eq) dropwise at room temperature.

-

Causality: A slight excess of thiol ensures complete conversion, but limiting it to 1.05 eq prevents excessive malodor and simplifies purification.

-

-

Workup: Quench with ice-water. Due to the lipophilicity of thioethers, the product will readily precipitate. Filter and wash with cold hexanes to remove any trace disulfide byproducts.

Protocol C: Alkoxylation (Synthesis of 2-Alkoxy Derivatives)

Alkoxides are "hard" and highly reactive nucleophiles. At elevated temperatures, they can cause undesired ring-opening of the benzoxazole core[6].

-

Preparation: Dissolve the substrate in the corresponding anhydrous alcohol (e.g., Methanol for methoxylation) at 0 °C.

-

Nucleophile Addition: Slowly add a pre-titrated solution of Sodium Alkoxide (e.g., NaOMe in MeOH, 1.0 eq) dropwise.

-

Causality: Strict stoichiometric control (exactly 1.0 eq) and low temperatures (0 °C) are mandatory to prevent nucleophilic attack at the C5 or C7 positions, or complete degradation of the heterocyclic ring.

-

-

Workup: Neutralize the reaction immediately upon completion (checked via TLC, usually < 1 hour) with a few drops of glacial acetic acid before aqueous workup to prevent base-catalyzed hydrolysis during isolation.

Troubleshooting & Optimization

-

Issue: High levels of 2-hydroxybenzoxazole byproduct.

-

Root Cause: Moisture in solvents or reagents. The C2-chlorine is highly labile.

-

Solution: Rigorously dry all solvents over molecular sieves. Use argon/nitrogen atmosphere. Ensure amines are free of water.

-

-

Issue: Incomplete reaction with bulky amines (e.g., tert-butylamine).

-

Root Cause: Steric clash at the C2 position.

-

Solution: Switch solvent from THF to DMF or DMSO to increase the reaction temperature to 60 °C. The 5-nitro group provides enough thermal stability to the core to survive mild heating[7].

-

-

Issue: Product oils out during aqueous quench instead of precipitating.

-

Root Cause: Residual THF or high lipophilicity of the product.

-

Solution: Evaporate the THF under reduced pressure before adding the crude residue to ice-water, or triturate the resulting oil with cold diethyl ether or ethanol to induce crystallization.

-

References

- Benchchem. "2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound".

- Chem960. "Cas no 615-18-9 (2-Chlorobenzoxazole)".

- Thieme Connect. "Product Class 13: Benzoxazoles and Other Annulated Oxazoles".

- International Journal of Pharmaceutical Sciences and Research. "Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives".

- Google Patents. "US9102636B2 - Analgesic compounds, compositions, and uses thereof".

- ResearchGate. "One-Pot Synthesis of 2-Aminobenzothiazoles Using a New Reagent of [Bmim]Br3 in [Bmim]BF4".

Sources

- 1. 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound [benchchem.com]

- 2. 615-18-9(2-Chlorobenzoxazole) | Kuujia.com [kuujia.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 2-Chlorobenzo[d]oxazol-5-amine | Benchchem [benchchem.com]

- 5. US9102636B2 - Analgesic compounds, compositions, and uses thereof - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. US20120202860A2 - Analgesic Compounds, Compositions and Uses Thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Microwave-Assisted Cyclization for the Synthesis of 7-Methyl-5-Nitro-Benzooxazole

Introduction: The Significance of the Benzoxazole Scaffold and the Advent of Microwave Synthesis

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific target of this guide, 7-methyl-5-nitro-benzooxazole, is a potentially valuable building block in medicinal chemistry and materials science due to the combined electronic effects of the electron-donating methyl group and the electron-withdrawing nitro group.

Traditional methods for the synthesis of benzoxazoles often require harsh reaction conditions, long reaction times, and the use of strong acids or oxidants.[3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[1] Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, increased product yields, and often, cleaner reaction profiles.[1][3] This application note provides a detailed protocol for the microwave-assisted synthesis of 7-methyl-5-nitro-benzooxazole, leveraging the efficiency and green chemistry principles of MAOS.

Underlying Principles: The Mechanism of Microwave-Assisted Benzoxazole Formation

The synthesis of the benzoxazole ring system from a 2-aminophenol derivative and a one-carbon source, such as formic acid or its equivalent, proceeds via a two-step mechanism:

-

N-Formylation: The amino group of the 2-aminophenol nucleophilically attacks the carbonyl carbon of the formylating agent.

-

Intramolecular Cyclodehydration: The resulting N-formyl intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the formyl carbon, followed by the elimination of a water molecule to form the stable aromatic oxazole ring.

Microwave irradiation significantly accelerates the cyclodehydration step by efficiently overcoming the activation energy barrier for this transformation. The polar intermediates and transition states in the reaction pathway effectively couple with the microwave energy, leading to rapid localized heating and a dramatic increase in the reaction rate.

Experimental Section: Synthesis of 7-Methyl-5-Nitro-Benzooxazole

This synthesis is presented as a two-stage process: the preparation of the key precursor, 2-amino-4-methyl-6-nitrophenol, followed by the microwave-assisted cyclization to the target benzoxazole.

Part 1: Synthesis of the Precursor: 2-Amino-4-methyl-6-nitrophenol

A standard, well-established method for the synthesis of this precursor is provided below.

Materials and Reagents:

-

4-Methyl-2-nitrophenol

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Standard laboratory glassware

Protocol:

-

In a round-bottom flask, dissolve 4-methyl-2-nitrophenol in a mixture of ethanol and water.

-

Heat the solution to reflux with stirring.

-

Gradually add sodium dithionite to the refluxing solution. The color of the solution will change as the reduction of the nitro group proceeds.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and then neutralize with a saturated solution of sodium bicarbonate.

-

Filter the purified product, wash with cold water, and dry under vacuum.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Microwave-Assisted Cyclization to 7-Methyl-5-Nitro-Benzooxazole

This protocol is adapted from established microwave-assisted procedures for the synthesis of benzoxazoles from 2-aminophenols and one-carbon electrophiles.[4][5]

Materials and Reagents:

-

2-Amino-4-methyl-6-nitrophenol (from Part 1)

-

Triethyl orthoformate

-

Acetic acid (glacial)

-

Ethanol

-

Microwave synthesis vials (10 mL) with stir bars

-

Monowave microwave synthesizer

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 7-methyl-5-nitro-benzooxazole.

Detailed Protocol:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-amino-4-methyl-6-nitrophenol (1.0 mmol), triethyl orthoformate (3.0 mmol), and glacial acetic acid (3.0 mmol) in ethanol (2 mL).

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at a constant temperature of 140 °C for 15 minutes with stirring. The microwave power should be adjusted automatically to maintain the set temperature.

-

After the reaction is complete, cool the vial to room temperature using a compressed air stream.

-

Open the vial and transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent and excess reagents under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield 7-methyl-5-nitro-benzooxazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Reaction Mechanism Diagram:

Caption: Proposed reaction mechanism for benzoxazole formation.

Data and Expected Results

The following table summarizes the expected reaction parameters and outcomes based on similar microwave-assisted benzoxazole syntheses.[5][6]

| Parameter | Value | Rationale/Reference |

| Reactant Ratio | 1:3:3 (Aminophenol:Orthoformate:Acid) | An excess of the orthoformate and acid drives the reaction to completion.[6] |

| Solvent | Ethanol | A polar protic solvent that couples well with microwave energy and solubilizes the reactants. |

| Temperature | 140 °C | Sufficient to overcome the activation energy for cyclodehydration without causing decomposition.[6] |

| Time | 15 minutes | Microwave irradiation significantly reduces the reaction time compared to conventional heating.[3] |

| Expected Yield | 70-90% | Microwave-assisted methods typically provide good to excellent yields for benzoxazole synthesis.[3] |

Troubleshooting and Self-Validation

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature incrementally. Ensure efficient stirring. |

| Decomposition of starting material or product | Decrease reaction temperature. Ensure the precursor is pure. | |

| Formation of Byproducts | Side reactions | Purify the starting materials. Optimize the reactant ratios. |

| Inconsistent Results | Inaccurate temperature measurement | Ensure the microwave's temperature sensor is calibrated and properly positioned. |

Conclusion and Future Perspectives

This application note details a robust and efficient microwave-assisted method for the synthesis of 7-methyl-5-nitro-benzooxazole. The significant reduction in reaction time and the high expected yield demonstrate the superiority of microwave synthesis over conventional methods for the preparation of this and similar heterocyclic compounds. This protocol provides a valuable tool for researchers in drug discovery and materials science, enabling rapid access to novel benzoxazole derivatives for further investigation. Future work could involve the exploration of a broader substrate scope and the development of one-pot procedures starting from the corresponding nitrophenol.

References

- Özil, M., & Menteşe, E. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry, 7(3), 196-210.

- Nguyen, T. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2867-2875.

- Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624.

- Keglevich, G., et al. (2018). Microwave-assisted synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates by a three-component condensation. Beilstein Journal of Organic Chemistry, 14, 2538-2546.

- Bruno, G., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o398.

- Yurttas, L., et al. (2018).

- Nguyen, T. H., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7805.

- Sahoo, B. M., et al. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Current Microwave Chemistry, 4(2), 143-151.

- Torosyan, G. H. (2022). Synthesis of Acetaminophen by Microwave Irradiation Catalyzed on H-Clinoptilolite. Global Journal of Pharmacy & Pharmaceutical Sciences, 10(3).

-

Biotage. (2020). Microwave Reaction Tutorial. Retrieved from [Link]

- Felluga, F., et al. (2018).

- Moustafa, A. H., et al. (2013). Microwave-Assisted Molybdenum-Catalyzed Reductive Cyclization of o-Nitrobenzylidene Amines to 2-Aryl-2H-indazoles. Synlett, 24(12), 1573-1577.

- Patel, M. B., et al. (2012). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 124(6), 1337-1346.

- Al-Suwaidan, I. A., et al. (2022). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. Molecules, 27(5), 1599.

- Cirandur, R. R., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7903.

- Chakraborti, A. K., et al. (2004). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. Organic Letters, 6(26), 4817-4820.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microwave-assisted synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates by a three-component condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the C-2 Functionalization of 7-methyl-5-nitrobenzoxazole

Introduction: The Strategic Importance of C-2 Functionalized Benzoxazoles

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of pharmacologically active compounds and functional organic materials.[1][2][3][4][5] This privileged heterocycle is a structural bioisostere of natural nucleotides like adenine and guanine, which allows for favorable interactions with biological macromolecules.[5] Consequently, benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][6]

The functionalization of the benzoxazole core, particularly at the C-2 position, is a primary strategy for modulating the physicochemical properties and biological activity of these molecules. The introduction of diverse substituents at this position can significantly impact target binding, selectivity, and pharmacokinetic profiles. The specific substrate of interest, 7-methyl-5-nitrobenzoxazole, presents a unique electronic landscape. The presence of a strongly electron-withdrawing nitro group at the C-5 position and an electron-donating methyl group at the C-7 position influences the reactivity of the entire molecule, especially the C-2 position, making it an intriguing substrate for further chemical exploration. These substitutions can be anticipated to enhance the electrophilicity of the benzoxazole ring system and potentially increase the acidity of the C-2 proton, thereby influencing the conditions required for its functionalization.

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the C-2 functionalization of 7-methyl-5-nitrobenzoxazole, tailored for researchers and scientists in drug development and organic synthesis.

Strategic Approaches to C-2 Functionalization

The introduction of substituents at the C-2 position of the benzoxazole ring can be broadly categorized into two main strategies:

-

Direct C-H Functionalization: This modern and atom-economical approach involves the direct activation and substitution of the C-H bond at the C-2 position.[1][7] This strategy is highly attractive as it avoids the need for pre-functionalized starting materials.

-

Synthesis from Acyclic Precursors (Cyclocondensation): This classical and robust method involves the condensation and subsequent cyclization of an appropriately substituted o-aminophenol with a suitable electrophilic partner, such as a carboxylic acid, aldehyde, or their derivatives.[6][8][9] This approach builds the desired C-2 substituted benzoxazole in the final ring-forming step.

The choice of strategy often depends on the desired substituent, the availability of starting materials, and the desired scale of the reaction.

Part 1: Direct C-H Functionalization of 7-methyl-5-nitrobenzoxazole

The electron-withdrawing nitro group at the C-5 position of 7-methyl-5-nitrobenzoxazole is expected to increase the acidity of the C-2 proton, making it more susceptible to deprotonation and subsequent reaction with electrophiles. This enhanced reactivity can be harnessed for direct C-H functionalization reactions.

Palladium-Catalyzed Direct C-2 Arylation